Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
CAS No.:
Cat. No.: VC20528056
Molecular Formula: C10H9BrF2N2O2
Molecular Weight: 307.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrF2N2O2 |
|---|---|
| Molecular Weight | 307.09 g/mol |
| IUPAC Name | ethyl 2-bromo-2-[(2,4-difluorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H9BrF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3 |
| Standard InChI Key | DMRIDXGDMAOOMY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Br |
Introduction
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate is a complex organic compound with a unique molecular structure, featuring a bromo substituent and a difluorophenyl hydrazone linked to an acetate group. This compound is recognized by its CAS number 680211-44-3 and is classified as an ester due to the presence of an ethyl group attached to the acetate moiety. Its molecular formula and molar mass are crucial for understanding its chemical properties and potential applications.
Synthesis Methods
Several methods can be employed for the synthesis of ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate, although specific detailed procedures are not widely documented in reliable sources. Generally, such compounds are synthesized through multi-step reactions involving the formation of hydrazone linkages and the incorporation of halogenated phenyl groups.
Biological Activity and Potential Applications
While the biological activity of ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate has not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the difluorophenyl group suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes. Further studies would be necessary to explore its specific biological effects.
Comparison with Similar Compounds
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate can be compared with other similar compounds that share structural features but differ in their specific applications and reactivity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | C11H13ClN2O3 | Contains a methoxy group instead of difluoro substituents |
| Ethyl 3-bromo-3-(4-fluorophenyl)hydrazonoacetate | Not specified | Different position of bromine; fluorine on phenyl ring |
| Ethyl 1-bromo-1-(3-nitrophenyl)hydrazonoacetate | Not specified | Nitro substituent alters reactivity and properties |
Research Findings and Future Directions
Given the limited availability of specific research findings on ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate, future studies should focus on exploring its chemical reactivity, biological activity, and potential applications in pharmaceutical and chemical industries. The compound's unique structure suggests it could serve as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals or chemical entities with potential biological activity.
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